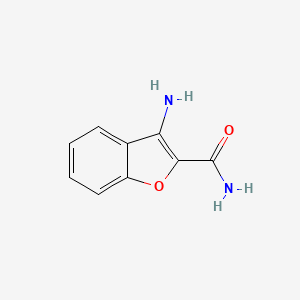

3-Aminobenzofuran-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of 3-ABFC involves several steps, including the use of reagents and conditions such as TFA, HNO3, H2/Pd/C, EtOH, THF, HCl, HBF4, NaNO2, xylene, n-BuLi, TEMED, hexane, dry ice, NaOH, MeOH, i-BuOCOCl, NMM, and 30% NH4OH . Another method involves the anodic oxidation of 4,4’-biphenol (4BP) in the presence of some CH-acid compounds (malononitrile, methyl cyanoacetate, and ethyl cyanoacetate) as nucleophiles by controlling the potential during electrolysis .

Molecular Structure Analysis

The molecular formula of 3-ABFC is C9H8N2O2 . Its molecular weight is 176.17 g/mol . The structure of 3-ABFC includes a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings .

Chemical Reactions Analysis

The chemical reactions involving 3-ABFC are complex and depend on the specific conditions and reagents used . For example, it can undergo reactions with various nucleophiles under controlled potential during electrolysis .

Physical and Chemical Properties Analysis

3-ABFC has a molecular weight of 176.17 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 370.9±22.0 °C at 760 mmHg, and a flash point of 178.1±22.3 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Aminobenzofuran-2-carboxamide and related compounds play a crucial role in the synthesis of various biologically active compounds. For instance, 2-Aminothiophene-3-carboxamide derivatives have been used to synthesize annulated products with pharmaceutical interest, highlighting their potential in drug discovery and development (Wardakhan et al., 2005).

Inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1)

Studies have shown that derivatives of this compound, such as 2,3-Dihydrobenzofuran-7-carboxamide, are effective as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These inhibitors have been evaluated for their potential in treating diseases related to PARP-1 malfunction, indicating their significance in therapeutic applications (Patel et al., 2014).

Chemosensor Applications

The compound has found utility as a chemosensor, particularly in detecting toxic substances. For example, a novel diarylethene chemosensor comprising this compound Schiff base was synthesized for the detection of cyanide and Zn2+. Its ability to visibly change color in the presence of these substances demonstrates its practical application in environmental monitoring and safety (Gao et al., 2019).

Photophysical Properties and Luminescence

Research has also been conducted on the photophysical properties of compounds related to this compound. For instance, studies on 2-amino-3-carboxamide-1,1′-biaryls and related derivatives revealed their luminescent properties, especially in the blue region, which can have applications in material science and optical technologies (Novanna et al., 2020).

Safety and Hazards

3-ABFC is classified as Acute Tox. 3 Oral - Skin Sens. 1, meaning it is toxic if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves, and seeking immediate medical attention if swallowed or if skin irritation or rash occurs .

Mechanism of Action

Mode of Action

It is known that many benzofuran derivatives have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran derivatives have been shown to have effects on various pathways, including the RAS/RAF/MEK/ERK signaling pathway .

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high GI absorption and is not a P-gp substrate . It also does not inhibit most cytochrome P450 enzymes, which are crucial for drug metabolism . It is a CYP1A2 inhibitor .

Molecular Mechanism

The molecular mechanism of action of 3-Aminobenzofuran-2-carboxamide is not well-defined. It is known that the compound has a high GI absorption and does not inhibit most cytochrome P450 enzymes

Properties

IUPAC Name |

3-amino-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOYSSLDDDZIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344933 | |

| Record name | 3-Amino-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-10-7 | |

| Record name | 3-Amino-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminobenzofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

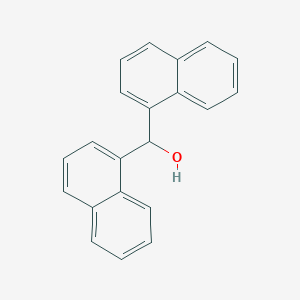

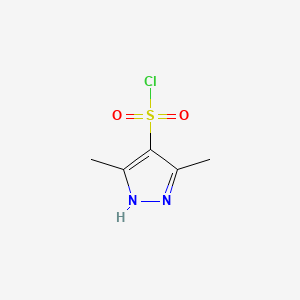

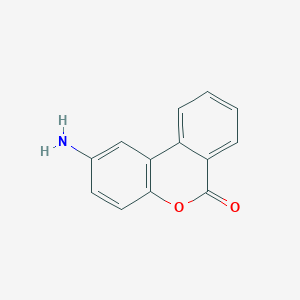

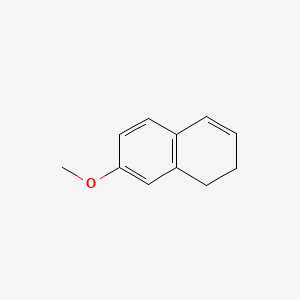

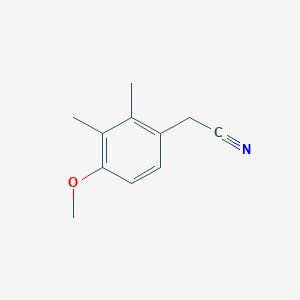

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Aminobenzofuran-2-carboxamide contribute to the detection of zinc ions in the reported sensor?

A1: In the study, this compound serves as a crucial building block for the fluorescent sensor. When reacted with 4-diethylaminosalicylaldehyde, it forms compound 1, the active sensing molecule. The researchers propose that the nitrogen and oxygen atoms within the this compound structure, specifically the amide and furan moieties, participate in the chelation of zinc ions []. This binding event induces changes in the molecule's electronic structure, leading to the observed fluorescence increase, effectively signaling the presence of Zn2+.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.